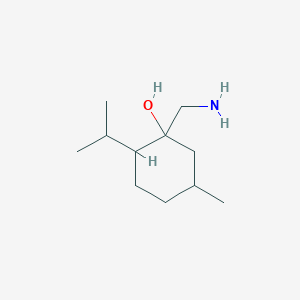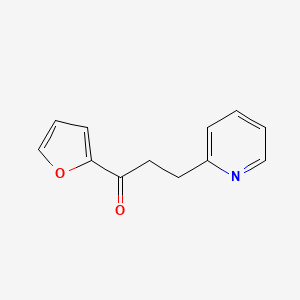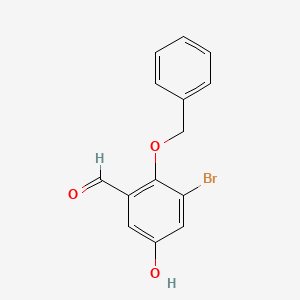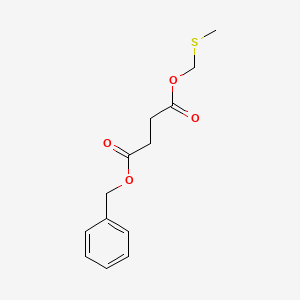![molecular formula C6H6N2 B12610553 1-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile CAS No. 918658-71-6](/img/structure/B12610553.png)
1-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-azabicyclo[210]pent-2-ene-2-carbonitrile is a unique bicyclic compound characterized by its nitrogen-containing ring structure
Vorbereitungsmethoden
The synthesis of 1-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the photofragmentation of a precursor compound at low temperatures, followed by trapping the intermediate product with a suitable reagent . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification processes.
Analyse Chemischer Reaktionen
1-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products depending on the reaction conditions.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism by which 1-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile can be compared with other similar compounds, such as:
5-Azabicyclo[2.1.0]pent-2-ene: This compound shares a similar bicyclic structure but lacks the methyl and carbonitrile groups, which can significantly alter its chemical properties and reactivity.
2-Cyano-3-methyl-5-thiabicyclo[2.1.0]pent-2-ene: This compound contains a sulfur atom in place of the nitrogen, leading to different chemical behavior and applications.
The uniqueness of 1-Methyl-5-azabicyclo[21
Eigenschaften
CAS-Nummer |
918658-71-6 |
|---|---|
Molekularformel |
C6H6N2 |
Molekulargewicht |
106.13 g/mol |
IUPAC-Name |
1-methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile |
InChI |
InChI=1S/C6H6N2/c1-6-4(3-7)2-5(6)8-6/h2,5,8H,1H3 |
InChI-Schlüssel |
GVNOZSYYLJFXLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC12C(N1)C=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



propanedinitrile](/img/structure/B12610485.png)
![Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate](/img/structure/B12610488.png)

propanedinitrile](/img/structure/B12610496.png)
![4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde](/img/structure/B12610500.png)




![5-bromo-2-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B12610521.png)

![4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene](/img/structure/B12610528.png)

